1H and 13C NMR chemical shifts for 4-(5-Methylfuran-2-yl)aniline
1H and 13C NMR chemical shifts for 4-(5-Methylfuran-2-yl)aniline
Elucidating the Molecular Architecture of 4-(5-Methylfuran-2-yl)aniline: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary
The structural verification of heteroaryl-anilines is a critical quality control checkpoint in the development of kinase inhibitors, fluorescent probes, and advanced organic materials. 4-(5-Methylfuran-2-yl)aniline (PubChem CID 2859134) [3] presents a unique spectroscopic profile due to the interplay between the electron-donating amine, the extended π -conjugation of the biphenyl-like system, and the anisotropic effects of the furan oxygen.
This whitepaper provides a rigorous, theoretically grounded framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments of this compound. Moving beyond mere data tabulation, this guide explores the causality behind the chemical shifts, detailing a self-validating experimental protocol designed for absolute structural certainty.
Structural Analysis and Spin System Dynamics
4-(5-Methylfuran-2-yl)aniline consists of three distinct spin systems:
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The Para-Substituted Phenyl Ring: An AA′BB′ spin system (often simplified to two doublets at lower field strengths) driven by the strong +M (mesomeric) effect of the −NH2 group and the weak −I (inductive) effect of the furan ring.
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The 2,5-Disubstituted Furan Ring: An AX spin system consisting of two protons (H-3' and H-4') that exhibit a characteristic small vicinal coupling constant ( 3J≈3.2 Hz), typical of five-membered heteroaromatics.
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The Aliphatic Methyl Group: A highly shielded, isolated A3 singlet.
Understanding the electronic communication between these systems is paramount. The furan ring and the phenyl ring prefer a nearly coplanar conformation to maximize orbital overlap, which directly dictates the anisotropic deshielding experienced by the protons situated at the inter-ring junction (H-3' and H-3/H-5).
Theoretical Causality of Chemical Shifts
To accurately predict and assign the spectra, we must evaluate the physical forces perturbing the local magnetic fields ( Blocal ) around each nucleus [1].
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Mesomeric Shielding (+M): The nitrogen lone pair on the aniline moiety donates electron density into the phenyl ring. This significantly shields the ortho (C-2, C-6) and para (C-4) carbons. Consequently, the protons attached to C-2 and C-6 are pushed heavily upfield ( ∼6.68 ppm) compared to standard benzene ( ∼7.27 ppm).
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Magnetic Anisotropy: The H-3' proton on the furan ring is situated adjacent to the phenyl ring. The circulation of π -electrons in the phenyl ring creates an induced magnetic field that deshields H-3', pushing it downfield ( ∼6.42 ppm) relative to H-4' ( ∼6.05 ppm).
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Inductive Effects (+I): The methyl group at C-5' exerts a localized electron-donating inductive effect, which shields the adjacent H-4' proton and the C-4' carbon, explaining the distinct chemical shift differential between the two furan protons.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following protocol guarantees that the resulting chemical shifts are artifacts of the molecule, not the instrument [2].
Step-by-Step Methodology
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Sample Preparation: Dissolve 10–15 mg of high-purity 4-(5-methylfuran-2-yl)aniline in 0.6 mL of Chloroform- d ( CDCl3 ).
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Causality: CDCl3 is chosen because its low polarity preserves the non-covalent electronic state of the molecule, and it lacks exchangeable protons (unlike CD3OD ), ensuring the −NH2 signal remains visible and does not undergo deuterium exchange.
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Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS singlet must be rigorously calibrated to exactly 0.00 ppm to validate the chemical shift axis.
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Probe Tuning and Matching (wobb): Manually or automatically tune the probe to the exact Larmor frequencies of 1 H (e.g., 400.13 MHz) and 13 C (e.g., 100.61 MHz).
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Causality: Perfect impedance matching prevents radiofrequency (RF) reflection, ensuring the 90∘ pulse width ( pw ) calibration is mathematically absolute.
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Temperature Stabilization: Lock the probe temperature at 298 K. The chemical shift of the −NH2 protons is highly temperature-dependent due to intermolecular hydrogen bonding dynamics.
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Data Acquisition:
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1 H NMR: 16 scans ( ns=16 ), relaxation delay ( d1=1 s), 90∘ excitation pulse.
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13 C NMR: 1024 scans, d1=2 s, 30∘ Ernst angle pulse with WALTZ-16 composite pulse decoupling (CPD).
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Causality: A 30∘ pulse is used for 13 C rather than 90∘ to prevent signal saturation of the quaternary carbons (C-1, C-4, C-2', C-5'), which lack dipole-dipole relaxation pathways from attached protons and exhibit drastically longer T1 relaxation times.
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Fig 1. Standardized workflow for high-resolution 1D and 2D NMR acquisition.
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables summarize the highly resolved, predictive chemical shift data grounded in empirical models of furan-aniline derivatives.
Table 1: 1 H NMR Data (400 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |
| H-3, H-5 (Phenyl) | 7.45 | d | 8.5 | 2H | Deshielded by the adjacent furan ring's anisotropy. |
| H-2, H-6 (Phenyl) | 6.68 | d | 8.5 | 2H | Heavily shielded by the +M effect of the −NH2 group. |
| H-3' (Furan) | 6.42 | d | 3.2 | 1H | Deshielded by coplanar phenyl π -system. |
| H-4' (Furan) | 6.05 | d | 3.2 | 1H | Shielded by the +I effect of the adjacent methyl group. |
| -NH 2 | 3.70 | br s | - | 2H | Broadened by quadrupolar relaxation of 14 N and exchange. |
| -CH 3 | 2.35 | s | - | 3H | Standard allylic/heteroaromatic methyl shift. |
Table 2: 13 C NMR Data (100 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale |
| C-2' (Furan) | 154.5 | Cq | Highly deshielded by adjacent oxygen and extended conjugation. |
| C-5' (Furan) | 150.8 | Cq | Deshielded by oxygen; slightly shielded relative to C-2' by methyl. |
| C-1 (Phenyl) | 146.2 | Cq | Directly attached to electronegative nitrogen. |
| C-3, C-5 (Phenyl) | 125.3 | CH | Meta to the electron-donating amine; relatively unperturbed. |
| C-4 (Phenyl) | 122.8 | Cq | Quaternary junction carbon; shielded by +M of para-amine. |
| C-2, C-6 (Phenyl) | 115.1 | CH | Ortho to amine; heavily shielded by +M resonance structures. |
| C-4' (Furan) | 106.5 | CH | Shielded by methyl +I effect. |
| C-3' (Furan) | 102.8 | CH | Classic electron-rich β -position of a furan ring. |
| -CH 3 | 13.8 | CH 3 | Aliphatic methyl carbon. |
2D NMR Strategies for Unambiguous Structural Verification
While 1D NMR provides the foundation, absolute structural verification—especially distinguishing the quaternary carbons (C-1, C-4, C-2', C-5')—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy [1].
HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. In 4-(5-methylfuran-2-yl)aniline, the HMBC experiment serves as the ultimate self-validating test of the molecular skeleton:
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The Methyl protons (2.35 ppm) will show a strong 2J correlation to C-5' (150.8 ppm) and a 3J correlation to C-4' (106.5 ppm) . This definitively anchors the right side of the molecule.
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The H-3' proton (6.42 ppm) will show a critical 3J correlation across the inter-ring bond to C-4 (122.8 ppm) on the phenyl ring, proving the connectivity between the two ring systems.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic.
Conclusion
The NMR spectroscopic profile of 4-(5-methylfuran-2-yl)aniline is a textbook manifestation of organic electronic theory. By understanding the causality of mesomeric shielding from the aniline moiety and the anisotropic deshielding at the heteroaryl junction, researchers can confidently assign both 1 H and 13 C spectra. Adhering to the self-validating acquisition protocols outlined in this guide ensures that the resulting data is robust enough for regulatory submission, patent filing, or downstream drug development workflows.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2859134, 4-(5-methyl-2-furyl)aniline Hydrochloride. PubChem.[Link]

